molecular formula C22H17N5O6S B11633360 (5Z)-5-({1-[4-(2,4-dinitrophenoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-2-thioxoimidazolidin-4-one

(5Z)-5-({1-[4-(2,4-dinitrophenoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-2-thioxoimidazolidin-4-one

Cat. No.: B11633360
M. Wt: 479.5 g/mol
InChI Key: HVYYHJMRLJPJBG-ZDLGFXPLSA-N
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Description

The compound (5Z)-5-({1-[4-(2,4-dinitrophenoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-2-thioxoimidazolidin-4-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrrole ring, a dinitrophenoxy group, and a thioxoimidazolidinone moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({1-[4-(2,4-dinitrophenoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-2-thioxoimidazolidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Dinitrophenoxy Group: This step involves the nitration of phenol followed by etherification to attach the dinitrophenoxy group to the pyrrole ring.

    Formation of the Thioxoimidazolidinone Moiety: This can be synthesized by reacting an appropriate isothiocyanate with an amine, followed by cyclization.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that maximize solubility and reaction efficiency.

    Temperature and Pressure Control: Precise control of reaction conditions to avoid side reactions and degradation of the product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({1-[4-(2,4-dinitrophenoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-2-thioxoimidazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove nitro groups or to reduce double bonds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce an amine derivative.

Scientific Research Applications

(5Z)-5-({1-[4-(2,4-dinitrophenoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-2-thioxoimidazolidin-4-one:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (5Z)-5-({1-[4-(2,4-dinitrophenoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-2-thioxoimidazolidin-4-one exerts its effects involves interaction with specific molecular targets. These targets could include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

(5Z)-5-({1-[4-(2,4-dinitrophenoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-2-thioxoimidazolidin-4-one: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include other pyrrole derivatives, dinitrophenoxy compounds, and thioxoimidazolidinones.

    Uniqueness: The combination of these three moieties in a single molecule is unique and contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H17N5O6S

Molecular Weight

479.5 g/mol

IUPAC Name

(5Z)-5-[[1-[4-(2,4-dinitrophenoxy)phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C22H17N5O6S/c1-12-9-14(10-18-21(28)24-22(34)23-18)13(2)25(12)15-3-6-17(7-4-15)33-20-8-5-16(26(29)30)11-19(20)27(31)32/h3-11H,1-2H3,(H2,23,24,28,34)/b18-10-

InChI Key

HVYYHJMRLJPJBG-ZDLGFXPLSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C)/C=C\4/C(=O)NC(=S)N4

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C)C=C4C(=O)NC(=S)N4

Origin of Product

United States

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